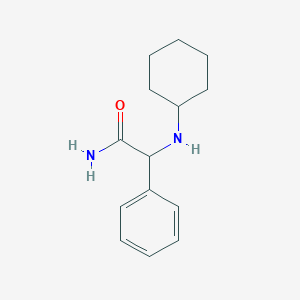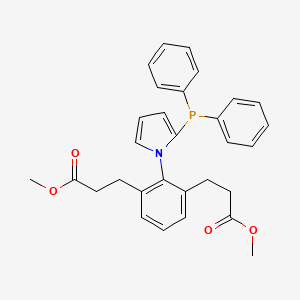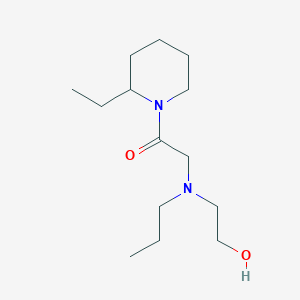
4-(Bromomethyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5-methylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a bromomethyl group at the 4-position and a methyl group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-methylthiazol-2-amine typically involves the bromination of 5-methylthiazol-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiazol-2-amine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-methylthiazol-2-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-5-methylthiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-5-methylthiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-5-methylthiazol-2-amine involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring may also interact with specific receptors or enzymes, modulating their function and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-5-methylthiazol-2-amine: Similar structure but with a chloromethyl group instead of bromomethyl.
4-(Methylthio)-5-methylthiazol-2-amine: Contains a methylthio group at the 4-position.
5-Methylthiazol-2-amine: Lacks the bromomethyl group.
Comparison: 4-(Bromomethyl)-5-methylthiazol-2-amine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and methylthio analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological applications.
Propriétés
Formule moléculaire |
C5H7BrN2S |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7BrN2S/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3,(H2,7,8) |
Clé InChI |
SEUQEHUCCXNTCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)






![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)



